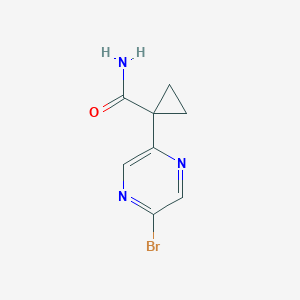
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula C₈H₈BrN₃O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a role in cancer progression. The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and inhibiting tumor growth .
Comparison with Similar Compounds
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide can be compared with other pyrazine derivatives such as:
1-(5-Bromopyrazin-2-YL)-1-[3-(trifluoromethyl)benzyl]urea: This compound has shown promising anticancer properties and is structurally similar, with the addition of a trifluoromethylbenzyl group.
5-Bromopyrazine-2-carboxylic acid: A precursor in the synthesis of this compound, used in various chemical reactions to form more complex molecules.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and biological activity .
Properties
CAS No. |
1447607-05-7 |
|---|---|
Molecular Formula |
C8H8BrN3O |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-11-5(3-12-6)8(1-2-8)7(10)13/h3-4H,1-2H2,(H2,10,13) |
InChI Key |
SDNDHQPQQUGZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=N2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


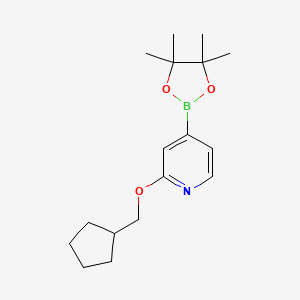
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
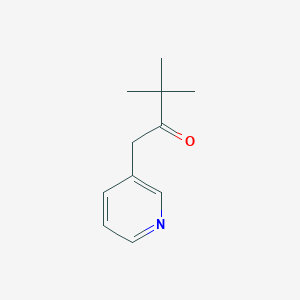
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
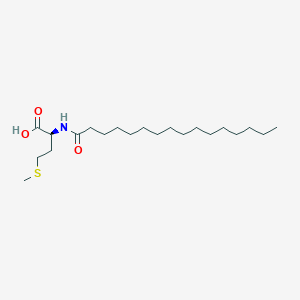
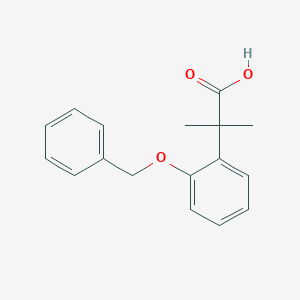
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
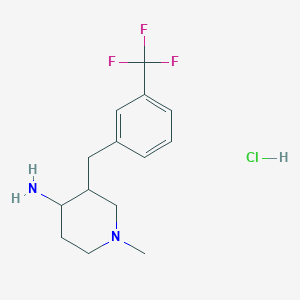



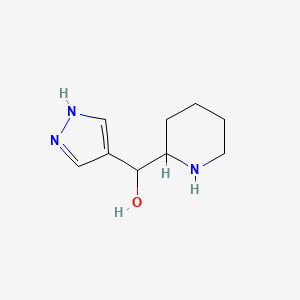

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
